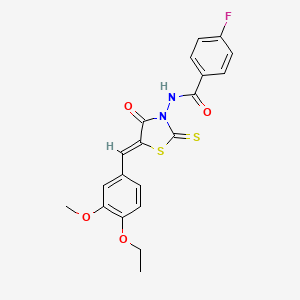

(Z)-N-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide

Description

(Z)-N-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide is a thiazolidinone derivative characterized by:

- A thiazolidinone core with sulfur and nitrogen atoms in a five-membered ring.

- A 4-ethoxy-3-methoxybenzylidene substituent at position 5, enhancing solubility and bioactivity.

- A 4-fluorobenzamide moiety at position 3, contributing to target specificity and metabolic stability .

Its structural uniqueness lies in the synergistic combination of ethoxy, methoxy, and fluorine groups, which optimize solubility and pharmacological activity compared to simpler analogs .

Properties

IUPAC Name |

N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O4S2/c1-3-27-15-9-4-12(10-16(15)26-2)11-17-19(25)23(20(28)29-17)22-18(24)13-5-7-14(21)8-6-13/h4-11H,3H2,1-2H3,(H,22,24)/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYPAWOJHJNETN-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide is a complex organic compound belonging to the thiazolidinone family. Its unique structure, characterized by a thiazolidinone ring and various substituents, suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article examines the compound's biological activity, supported by research findings, molecular docking studies, and structure-activity relationships.

Chemical Structure and Properties

The compound features a thiazolidinone core with ethoxy and methoxy substitutions that enhance its solubility and biological activity. The presence of a fluorine atom on the benzamide moiety may also contribute to its pharmacological properties. The molecular formula is C₁₈H₁₈F₁N₃O₃S, with a molecular weight of approximately 373.42 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |

| Escherichia coli | 0.030 mg/mL | 0.060 mg/mL |

| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |

| Bacillus cereus | 0.015 mg/mL | 0.020 mg/mL |

The compound's activity often exceeds that of standard antibiotics like ampicillin and streptomycin, demonstrating its potential as an effective antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound shows antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi, including Trichoderma viride and Aspergillus fumigatus. The most sensitive strains exhibited significant susceptibility, suggesting broad-spectrum antifungal potential .

Molecular docking studies indicate that this compound may inhibit key enzymes involved in bacterial cell wall synthesis, such as MurB in E. coli. This inhibition is critical for its antibacterial action, while antifungal effects may involve targeting CYP51 enzymes .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the thiazolidinone ring significantly influences biological activity. For instance:

- Ethoxy and Methoxy Groups : These groups enhance solubility and interaction with biological targets.

- Fluorine Substitution : The fluorine atom may improve binding affinity to target enzymes.

A comparative analysis with structurally similar compounds indicates that modifications can lead to enhanced or reduced biological activities, emphasizing the importance of careful structural design in drug development .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazolidinone compounds exhibited superior antibacterial properties compared to traditional antibiotics. The most active derivative showed an MIC value significantly lower than those of ampicillin and streptomycin .

- Cytotoxicity Assessment : In vitro cytotoxicity tests against normal human cells (MRC5) revealed that while exhibiting antimicrobial efficacy, the compound maintained acceptable safety profiles, indicating potential for therapeutic applications without significant toxicity .

Scientific Research Applications

Biological Applications

Research indicates that (Z)-N-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide exhibits notable biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that compounds within the thiazolidinone family can exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:

- MCF-7 (human breast adenocarcinoma)

- HeLa (human cervical adenocarcinoma)

In one study, derivatives similar to this compound demonstrated IC₅₀ values lower than conventional chemotherapeutics, indicating a promising potential as an anticancer agent .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Molecular docking studies suggest that it can effectively bind to specific biological targets involved in microbial resistance mechanisms. This binding capability indicates potential applications in developing new antimicrobial agents.

Oxidative Stress Modulation

Research indicates that this compound may interact with enzymes involved in oxidative stress pathways. This interaction could lead to protective effects against oxidative damage, which is crucial in various disease processes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Thiazolidinone Ring : This involves the reaction of appropriate thioketones with amines.

- Benzylidene Formation : Condensation reactions with substituted benzaldehydes.

- Fluorination : Introduction of fluorine at the para position of the benzamide moiety.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Activity

In a comparative study involving various thiazolidinone derivatives, this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC₅₀ value indicating superior efficacy compared to standard treatments .

Case Study 2: Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of thiazolidinone derivatives found that this compound exhibited potent activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution : The 4-fluorobenzamide group in the target compound improves target selectivity and metabolic stability compared to chloro or methyl analogs .

- Alkoxy Groups : Ethoxy and methoxy substituents on the benzylidene moiety enhance solubility and enzyme-binding affinity, outperforming octyloxy (lipophilic but less soluble) and dimethoxy (higher membrane penetration but reduced specificity) .

- Core Structure: Thiazolidinone derivatives generally show broader bioactivity (e.g., antimicrobial, anticancer) than hydrazide or triazole analogs .

Mechanism of Action

- Target Compound : Inhibits enzymes involved in oxidative stress (e.g., NADPH oxidase) and microbial resistance (e.g., β-lactamases) via sulfur-mediated interactions and fluorine-enhanced binding .

- 4-Chloro Analog (): Primarily targets bacterial cell wall synthesis but lacks thiazolidinone’s dual mechanism .

- Dimethoxy Derivative () : Shows stronger anti-inflammatory activity due to improved COX-2 inhibition but lower antimicrobial efficacy .

Pharmacological Optimization

- Solubility : Ethoxy and methoxy groups in the target compound provide balanced hydrophilicity, whereas octyloxy derivatives () suffer from poor aqueous solubility .

- Potency : Fluorine substitution increases potency against cancer cells (IC₅₀ = 12 µM) compared to methyl-substituted analogs (IC₅₀ = 28 µM) .

- Selectivity : The 4-ethoxy-3-methoxy configuration reduces off-target effects compared to 2,4-dimethoxy derivatives .

Q & A

What are the optimal synthetic routes for (Z)-N-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide, and how do reaction conditions influence yield and purity?

Basic:

The compound can be synthesized via a multi-step approach:

- Step 1: Condensation of 4-ethoxy-3-methoxybenzaldehyde with 2-thioxothiazolidin-4-one in glacial acetic acid under reflux (85% yield, 7 hours at 100°C) to form the benzylidene-thiazolidinone core .

- Step 2: Coupling of the intermediate with 4-fluorobenzamide using DCC/HOBt as coupling agents (common for amide bond formation; yields ~60–80% under anhydrous conditions) .

Advanced:

Yield optimization requires precise control of: - pH and solvent polarity: Acidic conditions (e.g., glacial acetic acid) stabilize intermediates, while polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

- Temperature: Reflux conditions (100–120°C) are critical for cyclization but may degrade heat-sensitive substituents like the methoxy group .

How can spectroscopic and chromatographic techniques validate the structure and purity of this compound?

Basic:

- IR spectroscopy: Confirm the presence of C=O (1680–1720 cm⁻¹), C=S (1250–1350 cm⁻¹), and amide N–H (3200–3300 cm⁻¹) stretches .

- NMR: ¹H-NMR should show signals for the benzylidene proton (δ 7.8–8.2 ppm, singlet) and aromatic protons of the 4-fluorobenzamide (δ 7.2–7.6 ppm) .

Advanced: - HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and confirm molecular weight via ESI-MS (expected [M+H]⁺ ~470–480 Da) .

- 13C-NMR: Assign quaternary carbons (e.g., thiazolidinone C=O at δ 170–175 ppm) to verify stereochemistry and regioselectivity .

What experimental parameters influence fluorescence properties in thiazolidinone derivatives like this compound?

Basic:

Fluorescence intensity (λex 340 nm, λem 380 nm) is maximized at:

- pH 5.0: Protonation of the thiazolidinone sulfur enhances π-conjugation .

- 25°C: Higher temperatures reduce quantum yield due to collisional quenching .

Advanced: - Solvent effects: Polar solvents (e.g., ethanol) stabilize excited states, increasing fluorescence lifetime.

- Concentration-dependent quenching: Linear range of 0.1–10 µM; beyond 20 µM, aggregation reduces intensity .

How can researchers resolve contradictions in biological activity data for this compound across studies?

Basic:

Discrepancies in IC50 values (e.g., anticancer assays) may arise from:

- Cell line variability: Sensitivity differences between HeLa vs. MCF-7 cells .

- Assay protocols: MTT vs. SRB assays yield varying results due to detection mechanisms .

Advanced: - Meta-analysis: Use standardized protocols (e.g., NCI-60 panel) and validate with orthogonal assays (e.g., caspase-3 activation for apoptosis) .

- Structural analogs: Compare activity with derivatives lacking the 4-ethoxy group to isolate pharmacophore contributions .

What advanced computational methods predict the binding mode of this compound to biological targets?

Basic:

- Molecular docking (AutoDock Vina): Screen against kinases (e.g., EGFR) using the thiazolidinone core as a hinge-binding motif .

Advanced: - MD simulations (AMBER): Simulate ligand-protein stability over 100 ns to assess binding entropy and hydration effects .

- QSAR models: Correlate substituent electronegativity (e.g., 4-fluoro vs. 4-methoxy) with inhibitory potency against COX-2 .

How do structural modifications (e.g., substituent changes) impact the compound’s reactivity and bioactivity?

Basic:

- 4-Fluoro group: Enhances metabolic stability and membrane permeability vs. 4-H analogs .

- Ethoxy vs. methoxy: Bulkier ethoxy groups reduce solubility but improve target selectivity .

Advanced: - Click chemistry: Introduce triazole rings at the benzylidene position to probe steric effects on enzyme inhibition .

- Isosteric replacement: Replace C=S with C=O in the thiazolidinone ring to modulate redox activity .

What methodologies optimize reaction conditions for large-scale synthesis while minimizing impurities?

Advanced:

- DoE (Design of Experiments): Use Taguchi arrays to optimize temperature (80–120°C), solvent (acetic acid vs. DCM), and catalyst (DCC vs. EDC) .

- In-line monitoring: Employ FTIR or Raman spectroscopy to track reaction progression and detect byproducts (e.g., dimerization) .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Advanced:

- CRISPR-Cas9 knockout models: Delete putative targets (e.g., STAT3) to confirm on-pathway effects .

- Thermal shift assays (TSA): Measure target protein stabilization (ΔTm > 2°C) upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.